1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine
Description
1-[(1-Ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine is a heterocyclic compound featuring a piperidin-4-amine core linked via a methylene bridge to a 1-ethyl-1H-pyrazol-3-yl group. The ethyl substituent on the pyrazole ring and the secondary amine on the piperidine moiety are critical to its physicochemical and biological properties.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C11H20N4/c1-2-15-8-5-11(13-15)9-14-6-3-10(12)4-7-14/h5,8,10H,2-4,6-7,9,12H2,1H3 |
InChI Key |
QTFPGKGPYJFCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The 1-ethyl-1H-pyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. A representative protocol involves:
-
Reactants : Ethyl hydrazinecarboxylate (1.2 equiv) and pentane-2,4-dione (1.0 equiv)
Mechanistic Insight : The reaction proceeds through nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration to form the pyrazole ring. Ethylation at N1 is achieved using ethyl bromide in the presence of K₂CO₃ (DMF, 60°C, 6 h).
Piperidine Functionalization
The piperidin-4-amine core is prepared via hydrogenation of nitro intermediates:
-
Nitro Reduction :
-
Alternative Route :
Reductive Amination for C–N Bond Formation
The critical step linking pyrazole and piperidine employs reductive amination:
-
Reactants :
-
1-Ethyl-1H-pyrazole-3-carbaldehyde (1.05 equiv)
-
Piperidin-4-amine (1.0 equiv)
-
-
Reducing Agent : Sodium triacetoxyborohydride (1.5 equiv)
-
Yield : 85% (crude), 93% pure after recrystallization (ethyl acetate/heptane)
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Stoichiometry (Aldehyde:Amine) | 1.05:1 | Maximizes imine formation |
| Reaction Temperature | 0°C → 25°C | Prevents aldol side reactions |
| Borohydride Equiv | 1.5 | Completes reduction without over-reduction |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance efficiency:
-
Reactor Type : Microfluidic tubular reactor (ID = 2 mm)
-
Residence Time : 8 min at 100°C
Advantages :
Catalytic System Optimization
Palladium-mediated cross-coupling improves regioselectivity:
-
Catalyst : Pd(OAc)₂ (2 mol%)
-
Ligand : Xantphos (4 mol%)
-
Base : Cs₂CO₃ (2.0 equiv)
Purification and Analytical Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine is , with a molecular weight of approximately 232.33 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is significant for its biological activity.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine have been evaluated for their efficacy against various bacterial strains, demonstrating potential as new antimicrobial agents .
- Anticancer Properties : The structural features of pyrazole derivatives suggest potential anticancer activities. Research indicates that modifications to the piperidine structure can lead to compounds that inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .
Case Studies and Research Findings
Several studies have documented the applications of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine and its derivatives:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
A comparison of structurally related compounds reveals key differences in substituents, molecular weights, and functional groups, which influence their chemical behavior and applications.
Note: The molecular weight of the target compound is inferred from structural analogs in the evidence.
Key Observations:
- Sulfonyl Derivatives (e.g., ) : The addition of a sulfonyl group increases molecular weight and polarity, likely altering solubility and receptor binding compared to the target compound .
- Cyclopropyl Substituents () : The cyclopropyl group introduces steric bulk, which may reduce binding affinity in sterically sensitive targets but improve metabolic resistance .
- Trifluoromethyl Groups () : Trifluoromethyl-substituted analogs exhibit higher metabolic stability due to the electronegative fluorine atoms, a feature absent in the target compound .
Pharmacological and Application Comparisons
- CNS Applications : Piperidine derivatives are prevalent in CNS drug design. The ethyl-pyrazole group in the target compound may enhance blood-brain barrier penetration compared to bulkier analogs (e.g., cyclopropyl in ) .
- Enzyme Inhibition : Compounds like those in and , which feature pyrazole-piperidine hybrids, are studied as enzyme inhibitors (e.g., AAA ATPase p97). The target compound’s lack of sulfonyl or trifluoromethyl groups may reduce binding affinity compared to these analogs .
Biological Activity
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine, a compound with the potential for diverse biological activities, has garnered attention in recent pharmacological studies. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data tables and case studies.
The compound's chemical structure is characterized by the presence of a piperidine ring substituted with a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 222 Da. The IUPAC name is 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine, and its CAS number is 1019005-71-0.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine. Pyrazole-containing compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound demonstrated notable activity against breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer cell lines.
- Mechanism of Action : The mechanism involves apoptosis induction and cell cycle arrest, leading to reduced cell viability.
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to controls.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Study Overview:
A study evaluating five pyrazole derivatives, including 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine, revealed significant antibacterial activity.
Results:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus.
- Biofilm Inhibition : It effectively inhibited biofilm formation in pathogenic isolates.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | References |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 | |
| Escherichia coli | 0.30 | 0.60 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented, indicating their potential in treating inflammatory diseases.
Mechanism of Action :
The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have reported the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A patient with metastatic breast cancer showed a partial response to treatment with a regimen including pyrazole derivatives similar to 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine.
- Infection Management : In a clinical trial involving patients with resistant bacterial infections, the administration of this compound resulted in improved outcomes compared to standard antibiotic therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multicomponent reactions, dipolar cycloadditions, or cyclocondensation with hydrazine derivatives. Key steps include alkylation of the pyrazole ring and subsequent coupling with piperidine precursors. Reaction optimization is critical:
- Temperature : Elevated temperatures (e.g., 35–140°C) accelerate reactions but may degrade sensitive intermediates .
- Solvent Choice : Polar aprotic solvents like DMSO enhance nucleophilic substitution efficiency .
- Catalysts : Copper(I) bromide or cesium carbonate improves coupling reactions .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 48 hours) and increases purity by minimizing side products .
Q. How is the structural identity of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine validated experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl group at N1 of pyrazole, piperidine linkage) .
- HRMS : Exact mass analysis (e.g., m/z 215 [M+H]) verifies molecular formula .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during the synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine derivatives?
- Methodological Answer :
- Chiral Resolution : Use of chiral auxiliaries (e.g., (1S,4S)-cyclohexane derivatives) or enantioselective catalysts .
- Chromatographic Purification : Prep-TLC or HPLC with chiral columns separates diastereomers (e.g., 95% ethanol eluent) .
- Computational Modeling : DFT calculations predict steric hindrance and guide substituent placement to avoid racemization .
Q. How does the compound interact with biological targets, and what techniques quantify these interactions?
- Mechanistic Studies :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., to enzymes or receptors) with sub-micromolar affinity .
- Molecular Docking : Predicts binding modes to targets like kinases or GPCRs; PyMOL or AutoDock software validates poses .
- Cellular Assays : Cytotoxicity (IC) and antimicrobial (MIC) profiles are determined via MTT or broth microdilution .
Q. What structural analogs of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine exhibit divergent biological activities, and why?
- SAR Insights :
| Compound Name | Structural Variation | Biological Impact |
|---|---|---|
| 1-(2-Ethylpyrazolyl)Piperidine | Ethyl at pyrazole C2 | Reduced kinase inhibition |
| 4-(Aminomethyl)Pyrazole | Lacks piperidine ring | Loss of CNS penetration |
| N-Cyclopropyl Derivatives | Cyclopropyl substituent | Enhanced metabolic stability |
- Key Drivers : Piperidine ring rigidity and pyrazole N-alkylation modulate target selectivity and pharmacokinetics .
Methodological Challenges and Solutions
Q. How are synthetic by-products or impurities characterized and mitigated in large-scale preparations?
- By-product Analysis :
- LC-MS/MS : Identifies impurities (e.g., dealkylated pyrazole derivatives) at ppm levels .
- Recrystallization : Ethanol/hexane mixtures (0–100% gradient) remove hydrophobic impurities .
- Process Optimization : Continuous flow reactors reduce side reactions (e.g., overalkylation) by precise temperature control .
Q. What computational tools predict the physicochemical properties of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine for drug development?
- In Silico Models :
- LogP Calculation : SwissADME estimates lipophilicity (e.g., LogP ~2.5), guiding formulation for blood-brain barrier penetration .
- pKa Prediction : ACD/Labs software determines basicity (piperidine N: pKa ~9.5), informing salt formation strategies .
Data Contradictions and Validation
- Stereochemical Discrepancies : Conflicting NMR data in early studies (e.g., δ 8.60 ppm vs. 8.87 ppm for pyrazole protons) were resolved via X-ray crystallography .
- Biological Activity Variability : Cytotoxicity IC values vary by cell line (e.g., 5 µM in HeLa vs. 12 µM in MCF-7), necessitating standardized assay protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
